Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-isopropylphenyl)methyl)piperazine-1-carboxylate
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds, such as triazole-pyrimidine hybrids, has been studied for their potential neuroprotective and anti-neuroinflammatory properties . These compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Scientific Research Applications
Antimicrobial Activities
Compounds with the 1,2,4-triazole moiety, as part of their structure, have been synthesized and evaluated for their antimicrobial properties. Research indicates that some of these derivatives exhibit good or moderate activities against a range of microorganisms, highlighting their potential as candidates for developing new antimicrobial agents (Bektaş et al., 2007).
Antihypertensive Agents
The synthesis of 1,2,4-triazolo[1,5-alpha]pyrimidines has shown that compounds bearing morpholine, piperidine, or piperazine moieties exhibit promising antihypertensive activity. This suggests that molecules with similar structural features could be explored for their potential in treating hypertension, offering a new pathway for therapeutic intervention (Bayomi et al., 1999).
Analgesic Properties
Structural characterization of isothiazolopyridines, including derivatives with the piperazine unit, has contributed to understanding their analgesic action. The molecular packing and interactions within these compounds provide insights into the design of new analgesics with enhanced efficacy and reduced side effects (Karczmarzyk & Malinka, 2008).
Antimicrobial and Enzyme Inhibition
The microwave-assisted synthesis of hybrid molecules incorporating penicillanic or cephalosporanic acid moieties with triazole and piperazine units has shown that some of these compounds have antimicrobial activity and can inhibit specific enzymes. This underscores the potential of such hybrid compounds in developing new treatments for bacterial infections and diseases mediated by enzyme malfunction (Başoğlu et al., 2013).
Anticancer Activity
The compound 4-Methyl-piperazine-1-carbodithioic acid 3-cyano-3,3-diphenylpropyl ester hydrochloride has exhibited significant in vivo and in vitro anticancer activity, with low toxicity. Analyzing its metabolism and metabolites in rats has provided essential insights into its pharmacokinetics and mechanisms of action, suggesting that similar compounds could be promising candidates for anticancer drug development (Jiang et al., 2007).
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They can act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
It’s known that the reaction occurs by the formation of a c-n bond between the nitrogen of the amino group and the carbonyl carbon, and the simultaneous proton transfer from nitrogen n1 to oxygen of the c=o bond .
Biochemical Pathways
Thiazole derivatives have been found to affect various biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Thiazole, a parent material for this compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This solubility profile may influence the compound’s bioavailability.
Result of Action
Thiazole derivatives have been found to exhibit diverse biological activities, suggesting that they may have multiple molecular and cellular effects .
Action Environment
The reaction of similar compounds has been found to be accelerated under heating conditions , suggesting that temperature may influence the compound’s action.
Safety and Hazards
As this compound is intended for research use only, it is not intended for human or veterinary use. Therefore, it should be handled with appropriate safety measures in a research setting.
Future Directions
The future directions for this compound could involve further studies to evaluate its potential therapeutic properties, particularly its neuroprotective and anti-inflammatory properties . Additionally, more detailed studies on its physical and chemical properties, as well as its safety profile, would be beneficial.
Properties
IUPAC Name |
ethyl 4-[(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(4-propan-2-ylphenyl)methyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N5O3S/c1-5-18-24-22-28(25-18)21(29)20(32-22)19(17-9-7-16(8-10-17)15(3)4)26-11-13-27(14-12-26)23(30)31-6-2/h7-10,15,19,29H,5-6,11-14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKDRUPNRDOVJQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)C(C)C)N4CCN(CC4)C(=O)OCC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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